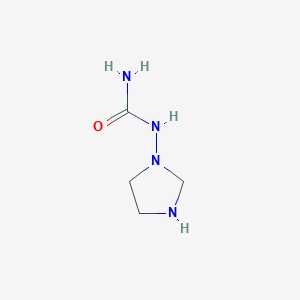
N-Imidazolidin-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Imidazolidin-1-ylurea is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a white crystalline solid that is soluble in water and organic solvents. The compound has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-Imidazolidin-1-ylurea is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. The compound has been shown to form stable complexes with metal ions, which can facilitate the formation of new chemical bonds. Additionally, N-Imidazolidin-1-ylurea has been shown to have a strong affinity for certain biological molecules, such as enzymes and receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-Imidazolidin-1-ylurea has been shown to have a range of biochemical and physiological effects, depending on the specific application and concentration used. In some studies, the compound has been shown to inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial properties. It has also been shown to have antioxidant properties and may have potential as a therapeutic agent for oxidative stress-related diseases. Additionally, N-Imidazolidin-1-ylurea has been shown to modulate the activity of certain enzymes and receptors, suggesting potential applications in drug discovery and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Imidazolidin-1-ylurea is its ease of synthesis and relatively low cost, making it a valuable tool for many scientific research applications. The compound is also stable and can be stored for extended periods without significant degradation. However, one limitation of N-Imidazolidin-1-ylurea is its limited solubility in some solvents, which may make it difficult to use in certain experiments. Additionally, the compound may not be suitable for certain applications due to its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for research involving N-Imidazolidin-1-ylurea. One area of interest is the development of new synthetic methods for the compound, which could improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of N-Imidazolidin-1-ylurea and its potential therapeutic applications. Other potential future directions include the development of new derivatives of the compound with improved properties and the exploration of its potential applications in various fields, such as materials science and environmental science.
Conclusion:
In conclusion, N-Imidazolidin-1-ylurea is a promising compound with many potential applications in scientific research. Its ease of synthesis, stability, and unique properties make it a valuable tool for a wide range of experiments. While there are still many unanswered questions regarding the mechanism of action and potential therapeutic applications of N-Imidazolidin-1-ylurea, the compound holds great promise for future research and development.
Métodos De Síntesis
The synthesis of N-Imidazolidin-1-ylurea is a relatively straightforward process and can be achieved through the reaction of imidazolidine with urea. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the formation of the desired product. The purity of the compound can be improved through recrystallization or other purification techniques.
Aplicaciones Científicas De Investigación
N-Imidazolidin-1-ylurea has been used in a wide range of scientific research applications, including as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a model compound for studying the mechanism of action of other compounds. The compound has also been studied for its potential as an antimicrobial agent and as a novel therapeutic agent for various diseases.
Propiedades
Número CAS |
164332-41-6 |
|---|---|
Nombre del producto |
N-Imidazolidin-1-ylurea |
Fórmula molecular |
C4H10N4O |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
imidazolidin-1-ylurea |
InChI |
InChI=1S/C4H10N4O/c5-4(9)7-8-2-1-6-3-8/h6H,1-3H2,(H3,5,7,9) |
Clave InChI |
UBYRKAPCMAPTBM-UHFFFAOYSA-N |
SMILES |
C1CN(CN1)NC(=O)N |
SMILES canónico |
C1CN(CN1)NC(=O)N |
Sinónimos |
Urea, 1-imidazolidinyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



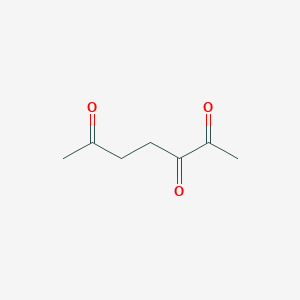
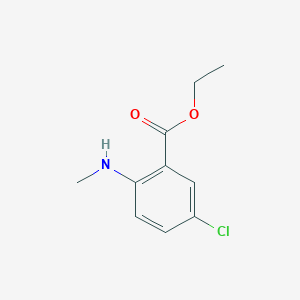
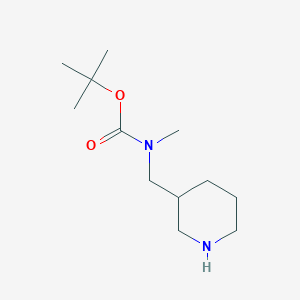

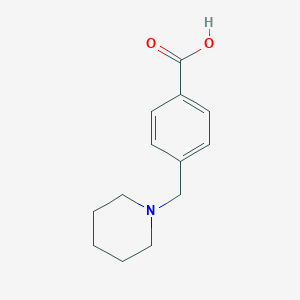
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
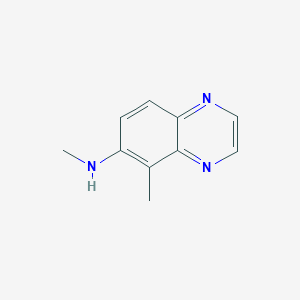
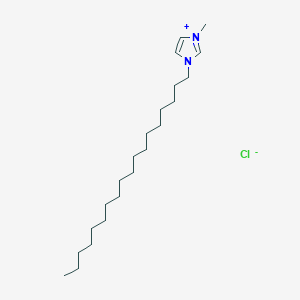

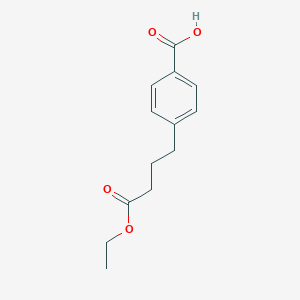

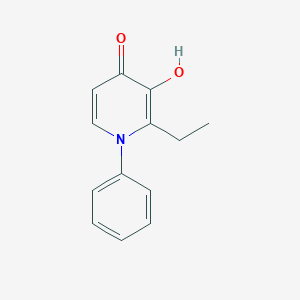
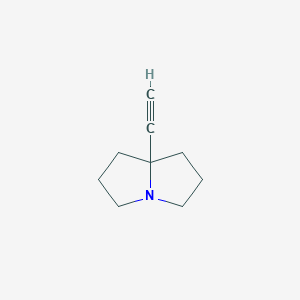
![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)